molecular formula C10H6O2 B14660431 Naphthalene-1,7-dione CAS No. 46001-16-5

Naphthalene-1,7-dione

Cat. No.: B14660431
CAS No.: 46001-16-5
M. Wt: 158.15 g/mol
InChI Key: MMMBIWJLWVIRIS-UHFFFAOYSA-N
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Description

Naphthalene-1,7-dione is a naphthoquinone derivative characterized by two ketone groups at the 1- and 7-positions of the naphthalene ring system. While naphthoquinones like naphthalene-1,4-dione (1,4-NQ) are well-documented in the literature for their biological and chemical properties, specific studies on this compound remain scarce in the provided evidence. Naphthoquinones are structurally and functionally significant due to their redox activity, aromaticity, and roles in natural and synthetic compounds. For example, naphthalene-1,4-dione derivatives are associated with antimicrobial, antifungal, and antitumor activities .

Properties

CAS No.

46001-16-5

Molecular Formula

C10H6O2

Molecular Weight

158.15 g/mol

IUPAC Name

naphthalene-1,7-dione

InChI

InChI=1S/C10H6O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H

InChI Key

MMMBIWJLWVIRIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)C2=CC(=O)C=CC2=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-1,7-dione can be synthesized through various synthetic routes. One common method involves the oxidation of naphthalene derivatives. For instance, the oxidation of 1,7-dihydroxynaphthalene using oxidizing agents such as potassium permanganate or chromium trioxide can yield this compound . Another approach involves the cyclization of appropriate precursors under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes. The choice of oxidizing agent and reaction conditions can vary depending on the desired yield and purity of the product. Commonly used oxidizing agents include potassium dichromate and manganese dioxide .

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1,7-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of naphthalene-1,7-dione involves its ability to undergo redox reactions. The compound can participate in electron transfer processes, leading to the generation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, DNA, and lipids, resulting in oxidative stress and potential biological effects . The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Differences

The position of ketone groups on the naphthalene ring critically influences reactivity and biological activity. Key comparisons include:

Table 1: Structural Comparison of Naphthalene Derivatives
Compound Molecular Formula CAS Number Functional Groups Key Properties/Applications
Naphthalene-1,7-dione C₁₀H₆O₂ Not provided 1,7-diketone Limited data; presumed redox activity
Naphthalene-1,4-dione C₁₀H₆O₂ 130-15-4 1,4-diketone Antimicrobial, antifungal
2,7-Dihydroxynaphthalene C₁₀H₈O₂ 582-17-2 2,7-dihydroxy Intermediate in dye synthesis
Naphthalene-1,7-diol C₁₀H₈O₂ 575-38-2 1,7-dihydroxy No significant activity reported

Naphthalene-1,4-dione’s planar structure and conjugated diketone system enable strong intermolecular interactions (e.g., C–H⋯O), which stabilize its crystal lattice and enhance biological activity . In contrast, the 1,7-dione isomer’s asymmetric ketone placement may reduce conjugation and alter reactivity.

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